molecular formula C11H14FN3O B11743275 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11743275
M. Wt: 223.25 g/mol
InChI Key: DDWGLVQQCQNWLL-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a compound that features a unique combination of a pyrazole and a furan ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the Pyrazole and Furan Rings: The final step involves coupling the pyrazole and furan rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole or furan derivatives.

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
  • [(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
  • [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(thiophene-2-yl)methyl]amine

Uniqueness

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is unique due to the specific combination of the pyrazole and furan rings, along with the presence of the fluoro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H14FN3O/c1-2-15-11(12)9(7-14-15)6-13-8-10-4-3-5-16-10/h3-5,7,13H,2,6,8H2,1H3

InChI Key

DDWGLVQQCQNWLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CO2)F

Origin of Product

United States

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